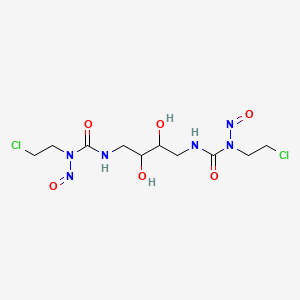
Gyki 13485
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gyki 13485 is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloroethyl, nitroso, and carbamoyl groups. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
The synthesis of Gyki 13485 involves several steps. One common method includes the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated, purified, and further reacted with tetraacylglucosamine or glucosamine in the presence of a tertiary amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
化学反応の分析
Gyki 13485 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Gyki 13485 has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Gyki 13485 involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to DNA damage and inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
類似化合物との比較
Similar compounds to Gyki 13485 include other nitrosoureas and chloroethyl-containing compounds. Some examples are:
Nimustine: Another nitrosourea compound with similar anticancer properties.
Carmustine: A nitrosourea used in chemotherapy.
Lomustine: Another chemotherapeutic agent in the nitrosourea class. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
76123-42-7 |
|---|---|
分子式 |
C10H18Cl2N6O6 |
分子量 |
389.19 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3-dihydroxybutyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O6/c11-1-3-17(15-23)9(21)13-5-7(19)8(20)6-14-10(22)18(16-24)4-2-12/h7-8,19-20H,1-6H2,(H,13,21)(H,14,22) |
InChIキー |
DGHOCXJONPLHGT-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O |
正規SMILES |
C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O |
同義語 |
GYKI 13485 GYKI 13485, (R*,R*)-(+-)-isomer GYKI 13485, (R*,S*)-(+-)-isomer GYKI-13485 N,N''-(2,3-dihydroxy-1,4-butanediyl)bis(N'-2-chloroethyl)-N'-nitrosourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















